N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide
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Overview
Description
N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide is an organic compound with the molecular formula C21H34N2O2S It is a member of the thiomorpholine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide typically involves the following steps:
Formation of the Decyloxyphenyl Intermediate: The synthesis begins with the preparation of the decyloxyphenyl intermediate. This can be achieved by reacting 4-bromophenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxybromobenzene.
Formation of the Thiomorpholine Ring: The next step involves the formation of the thiomorpholine ring. This can be done by reacting thiomorpholine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Coupling Reaction: The final step is the coupling of the decyloxyphenyl intermediate with the thiomorpholine ring. This can be achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nitric acid, halogens; typically carried out in acidic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its potential biological activities, it can be explored for therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(decyloxy)phenyl]-2,6-dimethylmorpholine-4-carboxamide
- N-[4-(decyloxy)phenyl]-4-thiomorpholinecarboxamide
Uniqueness
N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a decyloxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H34N2O2S |
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Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-(4-decoxyphenyl)thiomorpholine-4-carboxamide |
InChI |
InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-16-25-20-12-10-19(11-13-20)22-21(24)23-14-17-26-18-15-23/h10-13H,2-9,14-18H2,1H3,(H,22,24) |
InChI Key |
HYHORASRRMYBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCSCC2 |
Origin of Product |
United States |
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